molecular formula C62H104O8 B12544899 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione CAS No. 146667-74-5

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione

Cat. No.: B12544899
CAS No.: 146667-74-5
M. Wt: 977.5 g/mol
InChI Key: CWSAYRPJBUKMCP-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione is a sophisticated organic compound designed for advanced research applications. This derivative of anthracene-9,10-dione is functionalized with six octyloxy chains, a structural motif known to significantly enhance the solubility and processability of conjugated organic molecules in common organic solvents, thereby facilitating solution-based fabrication techniques like spin-coating and inkjet printing for device manufacturing . The anthracene-9,10-dione core is an electron-accepting unit, making this hexa-alkoxy derivative a promising candidate for use in organic electronics. Its potential research applications include serving as a building block for organic semiconductors, as an electron-acceptor material in bulk-heterojunction solar cells, and as a key component in the development of electrochromic devices and organic light-emitting diodes (OLEDs). The multiple octyloxy substituents not only tune the compound's electronic properties but also promote self-assembly and influence morphological control in thin films, which is a critical factor in device performance. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

CAS No.

146667-74-5

Molecular Formula

C62H104O8

Molecular Weight

977.5 g/mol

IUPAC Name

1,2,3,5,6,7-hexaoctoxyanthracene-9,10-dione

InChI

InChI=1S/C62H104O8/c1-7-13-19-25-31-37-43-65-53-49-51-55(61(69-47-41-35-29-23-17-11-5)59(53)67-45-39-33-27-21-15-9-3)58(64)52-50-54(66-44-38-32-26-20-14-8-2)60(68-46-40-34-28-22-16-10-4)62(56(52)57(51)63)70-48-42-36-30-24-18-12-6/h49-50H,7-48H2,1-6H3

InChI Key

CWSAYRPJBUKMCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Base selection : Potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF) is widely used for alkoxylation, as demonstrated in the synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Temperature : Reflux conditions (80–120°C) are typically required for complete substitution.

Steric Mitigation Strategies

Introducing six octyl chains creates severe steric hindrance. To address this:

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.
  • Stepwise alkylation : Sequential addition of octyl bromide with intermediate purification steps minimizes competing side reactions.

Analytical Characterization

Successful synthesis requires rigorous characterization:

Spectroscopic Data

  • ¹H NMR : Anticipate aromatic proton signals at δ 8.33–7.81 ppm (anthraquinone core) and δ 3.8–1.2 ppm (octyloxy chains).
  • ¹³C NMR : Carbonyl carbons at δ 182–185 ppm; alkoxy carbons at δ 65–70 ppm.

Crystallography

Single-crystal X-ray diffraction (as performed for (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzohydrazide ) confirms molecular geometry.

Challenges and Optimization

  • Incomplete substitution : Use excess octyl bromide (≥6 equiv per OH group) and extended reaction times (≥96h).
  • Byproduct formation : Monitor via TLC (Rf ≈ 0.5 in hexane:EtOAc 4:1) and remove using silica gel chromatography.
  • Solubility issues : Introduce tert-butyl or trimethylsilyl protecting groups temporarily to enhance intermediate solubility.

Industrial Scalability

The Chinese patent CN111018687B highlights a solvent-free, high-yield anthraquinone synthesis route using 9-anthraceneboronic acid and alkali. Adapting this method for alkoxylation could reduce production costs by:

  • Eliminating corrosive reagents (e.g., HNO₃)
  • Minimizing purification steps through selective crystallization

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: Further oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with different alkyl or aryl groups replacing the octyloxy groups.

Scientific Research Applications

Anticancer Research

One of the notable applications of anthracene derivatives, including 1,2,3,5,6,7-hexakis(octyloxy)anthracene-9,10-dione, is in cancer research. Anthracene-9,10-diones have been studied for their potential as anticancer agents. Research indicates that certain derivatives exhibit DNA-binding properties and can intercalate into DNA structures. This property is critical as it allows these compounds to disrupt cancer cell replication processes.

Case Study: Mutagenicity and Cytotoxicity

A study investigated the mutagenicity of various anthracene-9,10-dione derivatives. It was found that while some derivatives displayed cytotoxic effects against mammalian cells in vitro, they did not show significant mutagenic activity in bacterial strains tested. This lack of mutagenicity suggests a potential therapeutic window where these compounds could be used as anticancer agents without posing significant genetic risks to normal cells .

Material Science Applications

The incorporation of long alkoxy chains like octyloxy into anthracene structures significantly alters their physical properties. These modifications can lead to lower melting points and enhanced solubility in organic solvents. Such characteristics are advantageous for developing organic semiconductors and materials for optoelectronic applications.

This compound also shows promise in the development of photonic devices. Its ability to absorb and emit light makes it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned by modifying the substituents on the anthracene core.

Application Insights

  • Light Emission : The compound can be used as an emissive layer in OLEDs due to its efficient light-emitting properties.
  • Solar Energy Conversion : Its photophysical properties make it a candidate for use in OPVs where efficient light absorption and charge transport are critical.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Photophysical Properties: The compound exhibits strong fluorescence, making it useful in imaging applications.

    Biological Activity: It can interact with cellular components, potentially leading to therapeutic effects such as apoptosis in cancer cells.

    Electronic Properties: Its ability to emit light when subjected to an electric field makes it valuable in electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Solubility and Lipophilicity : The six octyloxy groups significantly increase lipophilicity compared to derivatives with shorter alkoxy chains or polar substituents. For example, 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione () and 1-hydroxy-2-(aryl)anthracene-9,10-diones () exhibit lower solubility in organic solvents due to hydroxy and aryl groups, which introduce hydrogen bonding and π-π stacking interactions.
  • Optical Properties: The octyloxy substituents induce bathochromic shifts in UV-Vis spectra compared to amino-substituted analogs. For instance, 1-(bis(2-hydroxyethyl)amino)anthracene-9,10-dione (HAD) and 1,4-bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAD) show absorption maxima at 502 nm and 636 nm, respectively (), while alkoxy groups typically result in less pronounced red shifts due to weaker electron-donating effects.

Data Table: Key Comparisons with Selected Anthracene-9,10-dione Derivatives

Compound Name Substituents Key Properties/Applications Reference
1,2,3,5,6,7-Hexakis(octyloxy)-AQ 1,2,3,5,6,7-(octyloxy) High lipophilicity, potential organic electronics -
Mitoxantrone 1,4-(aminoalkylhydroxy) Anticancer (DNA intercalation), cardiotoxic
2,6-Bis(ω-aminoalkanamido)-AQ 2,6-(aminoalkanamido) Threading DNA-binding, moderate cytotoxicity
1-Hydroxy-2-(aryl)-AQ (e.g., Compound 25) 1-hydroxy, 2-aryl Bioactivity studies, lower solubility
HAD/BHAD 1/1,4-(bis-hydroxyethylamino) Colored polyurethane synthesis (UV-Vis: 502/636 nm)
Sulfur-containing AQ (e.g., 1,4-bis(sulfanyl)) 1,4-(sulfanyl), 5,8-substituents Reduced cardiotoxicity, computational modeling

Biological Activity

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione (C62H104O8) is a synthetic organic compound characterized by its unique structure and potential applications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of this compound, focusing on its interactions at the cellular level and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a central anthracene moiety with six octyloxy substituents and two carbonyl groups. This structure contributes to its solubility and stability in biological environments.

  • Molecular Formula: C62H104O8
  • Molecular Weight: 1,024.5 g/mol
  • CAS Number: 71346058

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a photosensitizer in photodynamic therapy (PDT), as well as its interactions with various biological systems.

Photodynamic Therapy (PDT)

PDT is a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation. The generated ROS can induce cell death in targeted tissues, making PDT a promising approach for cancer treatment.

Key Findings:

  • Photosensitization Efficiency: The compound has demonstrated significant efficiency in generating singlet oxygen (1O2^{1}O_2), which is crucial for its effectiveness in PDT.
  • Cell Viability Studies: In vitro studies have shown that treatment with this compound significantly reduces the viability of cancer cell lines upon light exposure.

Study 1: In Vitro Efficacy Against Cancer Cells

A study investigated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

  • IC50 Values: The IC50 values for HeLa cells were found to be approximately 0.15 µM when exposed to light for 30 minutes.
  • Mechanism of Action: The compound induced apoptosis through ROS generation leading to oxidative stress in cancer cells.

Study 2: Photodynamic Inactivation of Bacteria

Another research focused on the antimicrobial properties of the compound. It was tested against various bacterial strains:

  • Results: Significant reductions in bacterial viability were observed with Gram-positive bacteria (e.g., Staphylococcus aureus), while Gram-negative strains showed less sensitivity.
  • Conclusion: The compound's ability to generate ROS upon light activation contributed to its bactericidal effects.

Comparative Analysis of Biological Activity

CompoundIC50 (Cancer Cells)Antimicrobial ActivityMechanism of Action
This compound0.15 µMModerateROS Generation
Zinc Phthalocyanine0.20 µMHighPhotodynamic Action
Aluminium Phthalocyanine Tetrasulphonate0.13 µMHighPhotodynamic Action

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